(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
Description
(2R,3R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid (CAS: 1808650-03-4) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 2-position of the six-membered ring. Its molecular formula is C₁₂H₂₁NO₄ (MW: 243.30 g/mol), and it is commonly used as a building block in pharmaceutical synthesis due to its stereochemical rigidity and functional versatility . The compound is synthesized via hydrolysis of its ester precursor using LiOH in methanol/water, followed by acidification and extraction .
Properties
IUPAC Name |
(2R,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNCDXAIDIETKV-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1808650-03-4 | |
| Record name | rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its structural features and potential pharmacological applications. This article explores its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.303 g/mol
- CAS Number : 1415566-32-3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
- Receptor Modulation : It may interact with neurotransmitter receptors, thereby influencing neuronal signaling and potentially offering neuroprotective effects.
- Protein Degradation : As a building block for protein degraders, it can facilitate targeted protein degradation, which is a promising strategy in cancer therapy.
1. Anticancer Properties
Research indicates that derivatives of piperidine compounds exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For example, studies have shown that related compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of proteins involved in tumor suppression .
2. Neuroprotective Effects
The compound's ability to modulate glutamate receptors suggests potential neuroprotective effects. Glutamate receptors are crucial for synaptic transmission and plasticity; thus, their modulation could have implications for treating neurodegenerative diseases .
Case Study 1: HDAC Inhibition
A study investigating the effects of piperidine derivatives on prostate cancer cells demonstrated that these compounds significantly reduced cell viability and colony formation by inhibiting HDAC6 activity. This inhibition led to increased levels of acetylated α-tubulin, which is associated with improved microtubule stability and function .
Case Study 2: Receptor Interaction
In another study, the interaction of similar piperidine derivatives with glutamate receptors was assessed using electrophysiological techniques. Results indicated that these compounds could modulate receptor activity, enhancing synaptic transmission under certain conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogues
Key Observations:
Ring Size: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine derivatives (5-membered), which are more strained . Acyclic analogues (e.g., 3-[Boc-amino]-2-methylpropionic acid) lack ring constraints, enhancing rotational freedom .
Substituent Effects: Phenyl vs. Methyl: The phenyl group in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid increases molecular weight (C₁₇H₂₃NO₄ vs. Hydroxyl vs. Methyl: The hydroxyl group in (2R,3R)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid enhances polarity, improving hydrogen-bonding capacity and aqueous solubility compared to the methyl-substituted target compound .
Functional Group Positioning :
- Propyl and methyl substituents (e.g., rac-(3R,4R)-1-Boc-4-propylpyrrolidine-3-carboxylic acid) introduce steric bulk, which may hinder reactions at the carboxylic acid or Boc-protected amine .
Key Observations:
- Hydrolysis : The target compound and acyclic analogues share LiOH-mediated ester hydrolysis, but yields vary depending on steric hindrance .
Physicochemical and Application Differences
- Solubility : Hydroxyl-containing pyrrolidine derivatives exhibit higher aqueous solubility than the hydrophobic methyl- or phenyl-substituted compounds .
- Pharmaceutical Utility :
Commercial Availability
- The target compound is listed as discontinued by CymitQuimica, whereas hydroxylated pyrrolidine derivatives remain available (e.g., Aladdin Scientific) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
